molecular formula C12H16Cl2N2O B7932934 (S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide

Cat. No.: B7932934
M. Wt: 275.17 g/mol
InChI Key: CKUTZEWIDKJGOP-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the (S)-configuration indicates that the compound is optically active, which can be crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dichlorobenzyl chloride and (S)-3-methyl-2-aminobutyric acid.

    Formation of Amide Bond: The key step involves the formation of an amide bond between the amine group of (S)-3-methyl-2-aminobutyric acid and the benzyl chloride derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control, leading to consistent product quality.

    Automated Purification Systems: Employing automated systems for purification to streamline the process and reduce manual intervention.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or catalysts.

    Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzoyl chloride: A related compound used in the synthesis of various organic molecules.

    2,3-Dichlorobenzyl cyanide: Another similar compound with applications in organic synthesis.

Uniqueness

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3-methyl-butyramide is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-4-3-5-9(13)10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUTZEWIDKJGOP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=C(C(=CC=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=C(C(=CC=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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